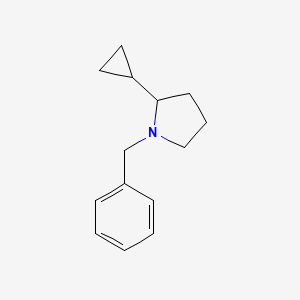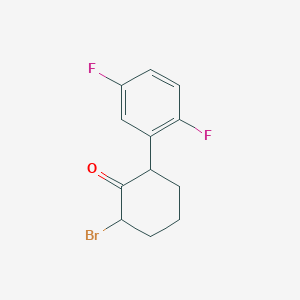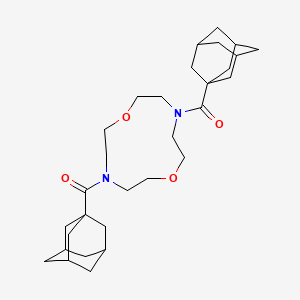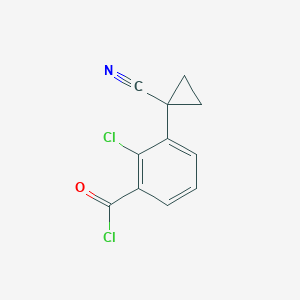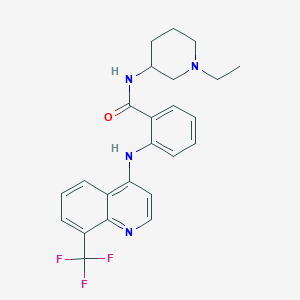
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline
Übersicht
Beschreibung
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline is a heterocyclic compound that features a quinoline core with a methoxy group at the 6-position and an oxiranyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methoxyquinoline with epichlorohydrin in the presence of a base, leading to the formation of the oxiranyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxiranyl ring, leading to the formation of diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 6-hydroxyquinoline and 4-hydroxyquinoline .
Wissenschaftliche Forschungsanwendungen
(R)-6-Methoxy-4-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (R)-6-Methoxy-4-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxiranyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
4-Oxiranylquinoline: Lacks the methoxy group, which affects its interaction with biological targets.
6-Methoxy-4-quinazolinol: A structurally related compound with different biological activities.
Uniqueness: (R)-6-Methoxy-4-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy and oxiranyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-methoxy-4-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-14-8-2-3-11-10(6-8)9(4-5-13-11)12-7-15-12/h2-6,12H,7H2,1H3 |
InChI-Schlüssel |
TZRSKDVHKGYCON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C3CO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluoro-phenyl)-ethyl]-cyclohexylamine](/img/structure/B8362788.png)
![2-[2-(5-Methyl-2-thienyl)ethoxy]acetic acid](/img/structure/B8362798.png)



![3-Benzyl-9,9-dimethyl-3,7-diazabicyclo[3,3,1]nonane](/img/structure/B8362816.png)
